1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide
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Description
1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide is a useful research compound. Its molecular formula is C17H18ClN3O5S and its molecular weight is 411.86. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitubercular Activities
Compounds synthesized through the condensation of phenoxy or 4-bromophenoxy acetic acid hydrazide and substituted aryl semicarbazides have been explored for their antibacterial and antitubercular activities. One such compound, exhibiting significant inhibition against Mycobacterium tuberculosis, showcases the potential of sulfonyl semicarbazide derivatives in combating tuberculosis and other bacterial infections (A. Raja et al., 2010).
Antimicrobial Agents
The synthesis of formazans from Mannich bases of semicarbazide derivatives has been studied, indicating moderate antimicrobial activity against pathogenic bacterial and fungal strains. This suggests the versatility of semicarbazide derivatives in developing new antimicrobial agents, which could be extended to the study of 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide (P. Sah et al., 2014).
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-[[2-(4-ethylphenoxy)acetyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-2-12-3-7-14(8-4-12)26-11-16(22)19-20-17(23)21-27(24,25)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRUAWJFYWMWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.